

Measuring the In Vitro Activity of Elacridar Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Elacridar Hydrochloride	
Cat. No.:	B1662870	Get Quote

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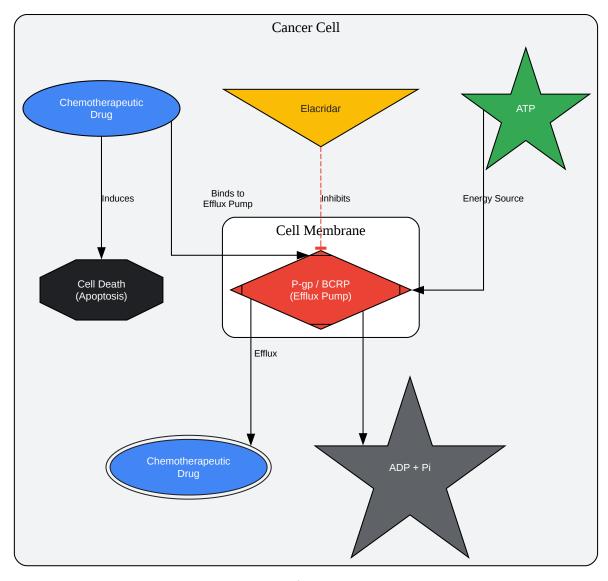
Introduction

Elacridar hydrochloride (GF120918A) is a potent, third-generation, non-competitive inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2][3] These transporters are pivotal in mediating multidrug resistance (MDR) in cancer by actively extruding a wide range of chemotherapeutic agents from tumor cells, thereby reducing their intracellular concentration and efficacy.[4][5] Elacridar's ability to block these efflux pumps makes it a valuable tool in preclinical research to investigate and potentially overcome MDR.[6][7] This document provides detailed application notes and protocols for a range of in vitro assays designed to quantify the biological activity of Elacridar Hydrochloride.

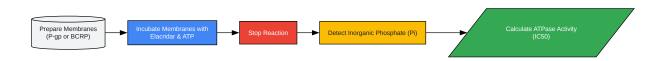
Mechanism of Action

Elacridar functions by directly interacting with P-gp and BCRP, inhibiting their ATPase activity which fuels the efflux of substrates.[4] This inhibition leads to increased intracellular accumulation and retention of co-administered drugs that are substrates for these transporters, effectively restoring their cytotoxic potential in resistant cells.

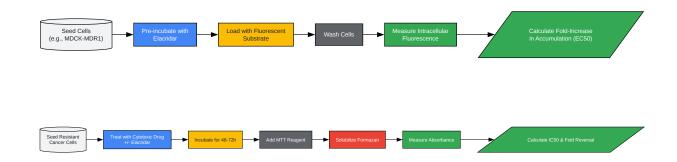




Mechanism of Elacridar Action







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- To cite this document: BenchChem. [Measuring the In Vitro Activity of Elacridar Hydrochloride: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b1662870#in-vitro-assays-to-measure-elacridar-hydrochloride-activity]



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